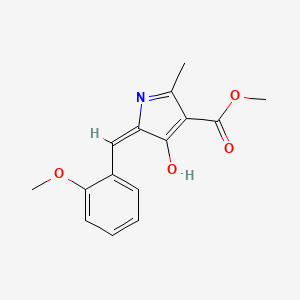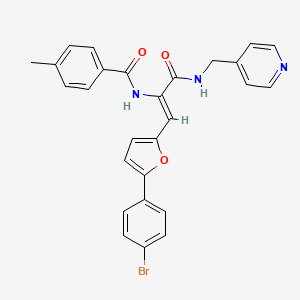![molecular formula C23H22N2O6 B11621588 Diethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11621588.png)
Diethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-{[3-(Metoxicarbonil)fenil]amino}quinolina-3,6-dicarboxilato de dietilo es un compuesto orgánico con una estructura compleja que incluye un núcleo de quinolina, que es un compuesto orgánico aromático heterocíclico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-{[3-(Metoxicarbonil)fenil]amino}quinolina-3,6-dicarboxilato de dietilo típicamente implica reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Formación del núcleo de quinolina: Esto se puede lograr a través de la síntesis de Skraup, que implica la condensación de anilina con glicerol en presencia de ácido sulfúrico y un agente oxidante como el nitrobenceno.
Introducción del grupo amino: El grupo amino se puede introducir mediante reacciones de sustitución nucleofílica.
Esterificación: Los grupos carboxilo se esterifican utilizando etanol en presencia de un catalizador ácido.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-{[3-(Metoxicarbonil)fenil]amino}quinolina-3,6-dicarboxilato de dietilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede lograr utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo amino o los grupos éster.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o básicas.
Reducción: Gas hidrógeno con paladio sobre carbono.
Sustitución: Haluros de alquilo o haluros de acilo en presencia de una base.
Principales productos formados
Oxidación: Derivados de quinolina con grupos funcionales oxidados.
Reducción: Derivados de quinolina reducidos.
Sustitución: Derivados de quinolina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El 4-{[3-(Metoxicarbonil)fenil]amino}quinolina-3,6-dicarboxilato de dietilo tiene varias aplicaciones en la investigación científica:
Química medicinal: Se puede utilizar como andamiaje para el desarrollo de nuevos fármacos, particularmente aquellos que se dirigen al cáncer o las enfermedades infecciosas.
Síntesis orgánica: El compuesto puede servir como intermedio en la síntesis de moléculas más complejas.
Ciencia de materiales: Se puede utilizar en el desarrollo de semiconductores orgánicos y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción del 4-{[3-(Metoxicarbonil)fenil]amino}quinolina-3,6-dicarboxilato de dietilo depende de su aplicación específica. En química medicinal, puede interactuar con varios objetivos moleculares como enzimas o receptores, modulando su actividad. El núcleo de quinolina puede intercalarse con el ADN, inhibiendo la replicación de las células cancerosas o los patógenos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-{[4-(Metoxicarbonil)fenil]amino}quinolina-3,6-dicarboxilato de dietilo
- 4-{[2-(Metoxicarbonil)fenil]amino}quinolina-3,6-dicarboxilato de dietilo
Singularidad
El 4-{[3-(Metoxicarbonil)fenil]amino}quinolina-3,6-dicarboxilato de dietilo es único debido a la posición del grupo metoxicarbonil en el anillo fenilo, que puede influir en su reactividad química y actividad biológica. Este isomerismo posicional puede conducir a diferencias en cómo el compuesto interactúa con los objetivos moleculares y su eficacia general en diversas aplicaciones.
Propiedades
Fórmula molecular |
C23H22N2O6 |
|---|---|
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
diethyl 4-(3-methoxycarbonylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C23H22N2O6/c1-4-30-22(27)15-9-10-19-17(12-15)20(18(13-24-19)23(28)31-5-2)25-16-8-6-7-14(11-16)21(26)29-3/h6-13H,4-5H2,1-3H3,(H,24,25) |
Clave InChI |
PRJLEROEOZMZNS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC(=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11621509.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621520.png)
methanolate](/img/structure/B11621526.png)
![benzyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11621528.png)
![2-[(2-Chlorobenzyl)sulfanyl]-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B11621534.png)
![Dimethyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621535.png)
![4,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11621542.png)
![6-iodo-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621547.png)
![N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621558.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-({5-[3-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621561.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621568.png)

![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(pyridin-3-ylmethyl)aniline](/img/structure/B11621595.png)

